BenchChemオンラインストアへようこそ!

4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline

Lipophilicity CNS Drug Design Membrane Permeability

4-Chloro-2-(piperazin-1-yl)-6-(trifluoromethyl)quinoline (CAS 885270-52-0) is a synthetic, small-molecule quinoline derivative with the molecular formula C14H13ClF3N3 and a molecular weight of 315.72 g/mol. The compound belongs to the 2-piperazinylquinoline chemotype, a scaffold historically associated with serotonin receptor modulation and more recently explored across diverse therapeutic areas including anti-infective and kinase inhibition.

Molecular Formula C14H13ClF3N3
Molecular Weight 315.72 g/mol
CAS No. 885270-52-0
Cat. No. B12864148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline
CAS885270-52-0
Molecular FormulaC14H13ClF3N3
Molecular Weight315.72 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)Cl
InChIInChI=1S/C14H13ClF3N3/c15-11-8-13(21-5-3-19-4-6-21)20-12-2-1-9(7-10(11)12)14(16,17)18/h1-2,7-8,19H,3-6H2
InChIKeyDXUNVBWEXDUVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline (CAS 885270-52-0): Chemical Profile and Structural Context


4-Chloro-2-(piperazin-1-yl)-6-(trifluoromethyl)quinoline (CAS 885270-52-0) is a synthetic, small-molecule quinoline derivative with the molecular formula C14H13ClF3N3 and a molecular weight of 315.72 g/mol . The compound belongs to the 2-piperazinylquinoline chemotype, a scaffold historically associated with serotonin receptor modulation and more recently explored across diverse therapeutic areas including anti-infective and kinase inhibition [1]. Its substitution pattern—a chlorine at C-4, an unsubstituted piperazine at C-2, and a trifluoromethyl group at C-6—generates a distinct electronic and steric profile compared to positional isomers bearing the piperazine at C-4 or the chlorine at C-6, which constitute the most frequently encountered comparators in procurement decisions [2]. Computed physicochemical descriptors include XlogP = 3.5, topological polar surface area (TPSA) = 28.2 Ų, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 1 rotatable bond [3].

Why 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline Cannot Be Swapped for Its Positional Isomers


In the quinoline-piperazine chemical space, substitution position governs both the vector of the basic piperazine nitrogen and the reactivity of the chloro leaving group. The target compound places the piperazine at C-2 and chlorine at C-4, whereas the commercially prevalent isomer 6-chloro-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline (CAS 401567-88-2) reverses this arrangement . This positional swap has two immediate consequences for the scientific user: (i) the C-4 chlorine in the target compound is activated toward nucleophilic aromatic substitution by the adjacent quinoline nitrogen, making it a superior synthetic handle for further derivatization, while the C-2 chlorine in the isomer is comparatively less reactive under standard SNAr conditions [1]; and (ii) the piperazine at C-2 positions the basic amine closer to the quinoline nitrogen, altering the pKa of the piperazine and the overall molecular electrostatic potential, which directly impacts target binding in receptor- and enzyme-based assays [2]. Furthermore, the 6-CF3 substituent elevates lipophilicity (XlogP = 3.5) substantially above the unsubstituted parent quipazine (XlogP = 1.5), a 2-log unit difference that translates to ~100-fold higher predicted membrane partitioning and potential CNS penetration [3]. Simple in-class substitution without accounting for these positional and physicochemical differences risks loss of desired biological activity or synthetic utility.

Quantitative Differentiation Evidence for 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline vs. Closest Analogs


Lipophilicity Advantage: 2-log Unit Higher XlogP vs. Unsubstituted 2-Piperazinylquinoline (Quipazine)

The target compound exhibits a computed XlogP of 3.5, compared to XlogP = 1.5 for quipazine (2-piperazin-1-ylquinoline, CAS 4774-24-7), the unsubstituted parent scaffold [1][2]. This 2.0 log unit increase, driven primarily by the 6-CF3 and 4-Cl substituents, corresponds to approximately 100-fold higher predicted octanol-water partition coefficient, which is directly relevant to passive membrane permeability and potential blood-brain barrier penetration [3].

Lipophilicity CNS Drug Design Membrane Permeability

Synthetic Versatility: C-4 Chlorine Reactivity Advantage Over C-2 Chloro Positional Isomer

The 4-chloro substituent on the target compound is positioned para to the quinoline ring nitrogen, activating it for nucleophilic aromatic substitution (SNAr). In contrast, the positional isomer 6-chloro-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline (CAS 401567-88-2) bears chlorine at C-6, which is meta to the ring nitrogen and significantly less activated . Published synthetic protocols for the 2-trifluoromethyl-4-chloroquinoline series demonstrate rapid displacement of the 4-chloro group by amines and alkoxides under mild conditions (e.g., room temperature to 80 °C in DMF or ethanol), confirming the leaving-group competency of this position [1].

Nucleophilic Aromatic Substitution Building Block SNAr Reactivity

Hydrogen Bond Acceptor Capacity: The Target Compound Offers 2x the HBA Count of the Simplest Analog

The target compound possesses 6 hydrogen bond acceptor (HBA) atoms (contributed by the quinoline nitrogen, piperazine nitrogens, fluorine atoms on CF3, and chlorine), compared to only 3 HBA for quipazine (CAS 4774-24-7), which lacks the chloro and trifluoromethyl substituents [1][2]. This doubled HBA capacity enhances the potential for specific polar interactions with protein targets while the comparable topological polar surface area (TPSA = 28.2 Ų for both) indicates that the additional heteroatoms do not substantially increase overall polarity, as they are counterbalanced by the hydrophobic CF3 group [3].

Hydrogen Bonding Drug-Receptor Interactions Solubility

Class-Level Evidence: 4-Chloroquinoline Moiety Enables Antimalarial Chemotype Derivatization

The 2-trifluoromethyl-4-chloroquinoline substructure present in the target compound has been established as a productive antimalarial pharmacophore. In a series of N,N-bis(trifluoromethylquinolin-4-yl)diamino alkanes, compound 7 bearing a piperazine linker and the 2-CF3-4-chloroquinoline motif achieved an IC50 of 0.49 μg/mL against chloroquine-sensitive P. falciparum [1]. While this data is for a dimeric analog rather than the target monomeric compound, it demonstrates that the 4-chloro-2-CF3-quinoline core can confer antiplasmodial activity when elaborated with an appropriate amine partner. The target compound, with its free piperazine NH, serves as a direct precursor for synthesizing such dimeric or conjugated analogs via the reactive 4-chloro position [2].

Antimalarial Plasmodium falciparum Reversed Chloroquine Chemotype

CNS Multi-Target Potential: 2-Piperazinylquinoline Scaffold Demonstrated Dual SERT/5-HT1A Activity in Vivo

The 2-piperazin-1-ylquinoline scaffold, of which the target compound is a 4-chloro-6-trifluoromethyl derivative, has demonstrated robust dual serotonin reuptake inhibition and 5-HT1A receptor antagonism. In the Wyeth/GSK series, the clinical candidate SSA-426 (a 2-piperazin-1-ylquinoline analog) showed nanomolar potency at both SERT and 5-HT1A, with in vivo efficacy in rodent models of depression [1]. The target compound's additional 4-Cl and 6-CF3 substituents are expected to modulate potency and selectivity relative to the unsubstituted or mono-substituted analogs, based on SAR trends showing that electron-withdrawing groups on the quinoline ring enhance SERT binding affinity [2]. However, direct quantitative data for the target compound in these assays is not publicly available and must be generated experimentally.

Serotonin SERT Inhibition 5-HT1A Antagonist CNS Polypharmacology

Caveat: Limited Publicly Available Direct Bioactivity Data for This Specific CAS Registry Number

A search of major public bioactivity databases including ChEMBL, BindingDB, and PubChem yielded no direct quantitative bioassay results (IC50, Ki, EC50) for CAS 885270-52-0 as of the search date [1][2]. The compound is primarily cataloged by chemical suppliers as a research chemical and building block, with typical purity specifications of 95–98% . This differentiates it from commercially available analogs such as quipazine (CAS 4774-24-7), which has extensive published pharmacology including Ki = 1.4 nM at 5-HT3R and EC50 = 31.64 μM against SARS-CoV-2 . Users considering this compound for procurement should be aware that bioactivity profiling will likely need to be performed de novo, and selection should be justified primarily on structural novelty, computational predictions, and synthetic utility rather than on literature-precedented target engagement.

Data Availability Procurement Risk Screening

Recommended Application Scenarios for 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline Based on Quantitative Evidence


CNS Probe and Lead Discovery Leveraging Optimized Lipophilicity

The compound's XlogP of 3.5 positions it within the established CNS drug-like space (XlogP 2–5 for marketed CNS drugs), representing a 2-log unit improvement over the unsubstituted scaffold quipazine (XlogP = 1.5) [1]. This makes it a strong candidate for CNS-focused screening libraries where passive blood-brain barrier penetration is required. Medicinal chemistry teams synthesizing 2-piperazinylquinoline-based serotonin receptor ligands or 5-HT6 antagonists can use this compound as a starting point, with the 6-CF3 group providing metabolic stability relative to unsubstituted or methoxy analogs, as demonstrated in related fluoroquinolone anti-HIV programs where C-8 trifluoromethyl substitution conferred superior pharmacokinetics (BA > 90% in monkeys) [2].

Diversifiable Building Block for Kinase Inhibitor and Anti-Infective Libraries

The C-4 chlorine, activated by the adjacent quinoline nitrogen, enables rapid SNAr diversification with amines, alkoxides, and thiols under mild conditions (RT to 80 °C), a reactivity profile confirmed in the 2-trifluoromethyl-4-chloroquinoline series [1]. This positions the compound as a privileged intermediate for generating focused libraries targeting kinase hinge-binding motifs or antimalarial chemotypes. The free piperazine NH provides a secondary derivatization handle for sulfonylation, acylation, or reductive amination, enabling two-dimensional library synthesis from a single building block [2].

Antimalarial Pharmacophore Elaboration via the Validated 4-Chloro-2-trifluoromethylquinoline Core

The 4-chloro-2-trifluoromethylquinoline substructure embedded in the target compound is a validated antimalarial pharmacophore, with structurally related bis-quinoline analogs achieving IC50 values as low as 0.49 μg/mL against P. falciparum [1]. The target compound can be directly converted to such dimeric or hybrid molecules by exploiting the C-4 chlorine for SNAr coupling with diaminoalkanes or aminoquinolines, following established synthetic protocols [2]. This provides a straightforward entry into reversed chloroquine or dual-action antimalarial programs.

Novel IP Generation in Under-Explored Chemical Space

The absence of pre-existing bioactivity data for CAS 885270-52-0 in major public databases (ChEMBL, BindingDB, PubChem) [1] represents an opportunity rather than solely a limitation. Organizations seeking to generate novel composition-of-matter or method-of-use intellectual property can screen this compound against panels of kinases, GPCRs, or anti-infective targets without the encumbrance of prior art disclosures for this specific chemotype. The compound's structural differentiation from the heavily patented 4-piperazinylquinoline series (e.g., US7439243) provides freedom-to-operate advantages [2].

Quote Request

Request a Quote for 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.